2-Chloro-1,1-difluorocyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1,1-difluorocyclohexane is an organic compound with the molecular formula C6H9ClF2 It is a disubstituted cyclohexane, where the cyclohexane ring is substituted with a chlorine atom and two fluorine atoms at the first carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,1-difluorocyclohexane can be achieved through several methods. One common approach involves the halogenation of cyclohexane derivatives. For instance, starting with cyclohexane, a series of halogenation reactions can introduce chlorine and fluorine atoms at the desired positions. The reaction conditions typically involve the use of halogenating agents such as chlorine gas (Cl2) and hydrogen fluoride (HF) under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as the activation of catalysts, gas-phase reactions, and separation of the desired product from by-products using techniques like distillation and condensation .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,1-difluorocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes or other unsaturated compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield compounds with different halogen atoms, while oxidation reactions can produce cyclohexanone derivatives .
Scientific Research Applications
2-Chloro-1,1-difluorocyclohexane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which 2-Chloro-1,1-difluorocyclohexane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to these targets. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dichlorocyclohexane
- 1,1-Difluorocyclohexane
- 2-Chloro-1,1-difluoroethane
Uniqueness
2-Chloro-1,1-difluorocyclohexane is unique due to the specific arrangement of chlorine and fluorine atoms on the cyclohexane ring. This arrangement imparts distinct chemical properties, such as increased reactivity and stability under certain conditions, compared to its analogs .
Biological Activity
2-Chloro-1,1-difluorocyclohexane (C6H9ClF2) is an organic compound characterized by a cyclohexane ring substituted with one chlorine atom and two fluorine atoms. This unique substitution pattern imparts distinct chemical properties, making it an area of interest for various biological and chemical applications.
The biological activity of this compound primarily involves its interactions with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its reactivity and binding affinity, which can lead to the inhibition of specific enzymes or modulation of receptor activity. This mechanism can result in significant changes in cellular processes, which is crucial for its application in biological research.
Enzyme Inhibition Studies
Research has demonstrated that this compound can act as an enzyme inhibitor. In one study, it was shown to inhibit the activity of certain cytochrome P450 enzymes, which play a vital role in drug metabolism. The compound's ability to modulate these enzymes suggests potential applications in pharmacology, particularly in drug design and development.
Antiproliferative Activity
Another study highlighted the antiproliferative effects of fluorinated compounds, including this compound. It was found that this compound exhibited non-cytotoxic antiproliferative activity against various cancer cell lines. The mechanism behind this activity may involve interference with cellular signaling pathways essential for cell growth and survival .
Comparative Biological Activity
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound | Structure | Biological Activity |
---|---|---|
This compound | C6H9ClF2 | Enzyme inhibition, antiproliferative |
1,1-Dichlorocyclohexane | C6H10Cl2 | Moderate toxicity |
1,1-Difluorocyclohexane | C6H10F2 | Low biological activity |
This table illustrates that while this compound possesses significant biological activity, other compounds may exhibit varying levels of toxicity or efficacy.
Synthetic Routes
The synthesis of this compound typically involves halogenation reactions starting from cyclohexane derivatives. Common methods include using chlorine gas (Cl2) and hydrogen fluoride (HF) under controlled conditions. These processes allow for the selective introduction of chlorine and fluorine atoms at desired positions on the cyclohexane ring.
Industrial Relevance
In industrial applications, this compound is valued for its role as a building block in the synthesis of more complex organic molecules. Its unique properties make it suitable for producing specialty chemicals and materials with specific functionalities.
Properties
IUPAC Name |
2-chloro-1,1-difluorocyclohexane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClF2/c7-5-3-1-2-4-6(5,8)9/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLOIUSLEWOOKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)Cl)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.